molecular formula C10H8O4 B6239845 1,4-bis(prop-2-yn-1-yl) (2E)-but-2-enedioate CAS No. 122277-21-8

1,4-bis(prop-2-yn-1-yl) (2E)-but-2-enedioate

Cat. No. B6239845
M. Wt: 192.2
InChI Key:
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Description

1,4-Bis(prop-2-yn-1-yl) (2E)-but-2-enedioate, also known as 1,4-bis(prop-2-yn-1-yl)but-2-enedioate, is an organic compound belonging to the class of organic compounds known as 1,4-dicarboxylic acids and derivatives. It is a colorless solid with a molecular weight of 192.19 g/mol. 1,4-Bis(prop-2-yn-1-yl)but-2-enedioate is a member of the class of 1,4-dicarboxylic acids and derivatives that is composed of a 1,4-dicarboxylic acid and a prop-2-yn-1-yl group. It is a conjugated diene and a conjugated dienophile. 1,4-Bis(prop-2-yn-1-yl)but-2-enedioate is an intermediate in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1,4-bis(prop-2-yn-1-yl) (2E)-but-2-enedioate involves the reaction of two molecules of propargyl alcohol with maleic anhydride in the presence of a catalyst to form the desired product.

Starting Materials
Propargyl alcohol, Maleic anhydride, Catalyst (e.g. p-toluenesulfonic acid)

Reaction
Step 1: Dissolve maleic anhydride in anhydrous tetrahydrofuran (THF) and add the catalyst., Step 2: Slowly add propargyl alcohol to the reaction mixture while stirring at room temperature., Step 3: Heat the reaction mixture to reflux for several hours., Step 4: Cool the reaction mixture and filter the precipitated product., Step 5: Wash the product with cold THF and dry under vacuum to obtain 1,4-bis(prop-2-yn-1-yl) (2E)-but-2-enedioate as a white solid.

Scientific Research Applications

1,4-Bis(prop-2-yn-1-yl)but-2-enedioate has a wide range of applications in scientific research. It is used as a starting material in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides. It is also used in the synthesis of biodegradable polymers, such as polylactide and polyhydroxyalkanoates. Additionally, it is used in the synthesis of chiral compounds, such as amino acids, peptides, and nucleosides.

Mechanism Of Action

1,4-Bis(prop-2-yn-1-yl)but-2-enedioate is an organic compound that undergoes a variety of reactions. In the presence of a base catalyst, it can undergo a condensation reaction with a dicarboxylic acid to form a 1,4-dicarboxylic acid and a prop-2-yn-1-yl group. It can also undergo a nucleophilic substitution reaction with an alkyl halide to form an alkyl ester. Additionally, it can undergo a Michael addition reaction with an enone to form a 1,4-dicarboxylic acid and a prop-2-yn-1-yl group.

Biochemical And Physiological Effects

1,4-Bis(prop-2-yn-1-yl)but-2-enedioate is an organic compound that is not known to have any significant biochemical or physiological effects.

Advantages And Limitations For Lab Experiments

1,4-Bis(prop-2-yn-1-yl)but-2-enedioate is a useful compound for laboratory experiments due to its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of reactions. However, it is a volatile compound and can be easily oxidized. Additionally, it is a flammable compound and should be handled with caution.

Future Directions

1,4-Bis(prop-2-yn-1-yl)but-2-enedioate can be used as a starting material in the synthesis of a variety of polymers and chiral compounds. Additionally, it can be used in the synthesis of biodegradable polymers, such as polylactide and polyhydroxyalkanoates. Furthermore, it can be used in the synthesis of polymers with improved thermal and mechanical properties. Additionally, it can be used in the synthesis of polymers with improved biodegradability and biocompatibility. Finally, it can be used in the synthesis of polymers with improved optical, electrical, and magnetic properties.

properties

CAS RN

122277-21-8

Product Name

1,4-bis(prop-2-yn-1-yl) (2E)-but-2-enedioate

Molecular Formula

C10H8O4

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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